

The Molecular Target of CC-885: An In-depth Technical Guide

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Compound of Interest

Compound Name: CC-885

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Executive Summary

CC-885 is a potent anti-tumor agent that functions as a molecular glue, modulating the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). Its primary molecular target is the translation termination factor GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a). By inducing the targeted degradation of GSPT1, **CC-885** triggers a cascade of cellular events culminating in apoptosis, particularly in cancer cells. This technical guide provides a comprehensive overview of the molecular target of **CC-885**, its mechanism of action, downstream cellular consequences, and detailed experimental protocols for its characterization.

The Primary Molecular Target: GSPT1

The anti-tumor activity of **CC-885** is predominantly mediated through the CRBN-dependent ubiquitination and subsequent proteasomal degradation of GSPT1.^{[1][2][3]} GSPT1 is a crucial protein involved in the termination of protein synthesis.^[4]

Mechanism of Action: A Molecular Glue

CC-885 acts as a "molecular glue" by binding to CRBN, a substrate receptor of the CUL4-DDB1-RBX1-CRBN (CRL4^{CRBN}) E3 ubiquitin ligase complex.^{[5][6]} This binding event alters the surface of CRBN, creating a neomorphic interface that promotes the recruitment of GSPT1.

[3] The formation of this ternary complex (**CC-885**-CRBN-GSPT1) leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[5][7] The degradation of GSPT1 is the key event responsible for the cytotoxic effects of **CC-885**. [8]

Downstream Cellular Consequences of GSPT1 Degradation

The depletion of GSPT1 has profound effects on cellular homeostasis:

- **Impaired Translation Termination:** The most immediate consequence of GSPT1 loss is the failure of proper translation termination at stop codons. This results in ribosomal read-through and the synthesis of aberrant proteins with C-terminal extensions, leading to proteotoxic stress.[4][9]
- **Activation of the Integrated Stress Response (ISR):** The cellular stress induced by impaired translation and aberrant proteins activates the Integrated Stress Response (ISR).[2][9] A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 α), which leads to a global reduction in protein synthesis but also the preferential translation of stress-responsive transcripts, such as the transcription factor ATF4.[4]
- **TP53-Independent Apoptosis:** The culmination of these stress responses is the induction of apoptosis. Notably, this cell death is independent of the tumor suppressor p53, making GSPT1 degradation a promising therapeutic strategy for cancers with mutated or non-functional p53.[2][9]

Other Potential Neosubstrates of CC-885

While GSPT1 is the primary target responsible for the broad anti-tumor activity of **CC-885**, studies have identified other proteins that can be degraded in a **CC-885** and CRBN-dependent manner. This highlights the potential for both on-target efficacy and off-target effects.

- **Polo-like kinase 1 (PLK1):** **CC-885** has been shown to promote the CRBN- and p97-dependent ubiquitination and degradation of PLK1, a key regulator of mitosis.[1][5] This activity can synergize with PLK1 inhibitors like volasertib in non-small-cell lung cancer (NSCLC) cells.[1][5]

- Cyclin-dependent kinase 4 (CDK4): In multiple myeloma cells, **CC-885** can induce the ubiquitination and degradation of CDK4, leading to cell cycle arrest.[\[7\]](#)
- BNIP3L/NIX: **CC-885** can also induce the degradation of BNIP3L, a protein involved in mitophagy, suggesting a role for **CC-885** in regulating mitochondrial turnover.[\[10\]](#)

Quantitative Data

The following tables summarize key quantitative data related to the activity of **CC-885**.

Parameter	Cell Line	Value	Reference
GSPT1 Degradation DC50	MV4-11	2.1 nM (24h)	[11]
CRBN Binding Affinity (Kd)	In vitro TR-FRET	Not explicitly stated for CC-885, but shown to bind.	[12]
Anti-proliferative IC50	AML cell lines	10^{-6} - 1 μ M	[8] [13]
Anti-proliferative IC50	THLE-2	10^{-6} - 1 μ M	[8] [13]
Anti-proliferative IC50	PBMC	10^{-6} - 1 μ M	[8] [13]

Note: DC50 is the concentration required to achieve 50% of maximal degradation. Kd is the dissociation constant, a measure of binding affinity. IC50 is the concentration required to inhibit a biological process by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular target of **CC-885**.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

This protocol is used to verify the interaction between CRBN and GSPT1 in the presence of **CC-885**.

Materials:

- HEK293T cells
- Plasmids encoding tagged CRBN and GSPT1 (e.g., HA-tag)
- **CC-885**
- MLN-4924 (Nedd8-activating enzyme inhibitor, to prevent proteasomal degradation)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-HA antibody for immunoprecipitation
- Protein A/G agarose beads
- Antibodies for Western blotting (anti-CRBN, anti-GSPT1/HA)

Procedure:

- Transfect HEK293T cells with plasmids expressing tagged CRBN and GSPT1.
- Pre-treat cells with MLN-4924 (1 μ M) for 3 hours to inhibit cullin-RING ligase activity and prevent the degradation of the substrate.[\[14\]](#)
- Treat cells with **CC-885** (e.g., 10 μ M) or vehicle (DMSO) for 2 hours.[\[14\]](#)
- Lyse the cells in ice-cold lysis buffer.
- Clarify the lysates by centrifugation.
- Incubate the supernatant with an anti-HA antibody overnight at 4°C with gentle rotation.
- Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
- Wash the beads extensively with lysis buffer.
- Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

- Analyze the eluates by Western blotting using antibodies against CRBN and GSPT1/HA. An increased amount of CRBN in the GSPT1 immunoprecipitate from **CC-885**-treated cells compared to the vehicle control indicates the formation of the ternary complex.[14]

In Vivo Ubiquitination Assay

This assay is designed to demonstrate the **CC-885**-induced ubiquitination of GSPT1.

Materials:

- Cells expressing the proteins of interest
- **CC-885**
- MG132 (proteasome inhibitor)
- Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
- Antibody against the target protein (e.g., GSPT1)
- Protein A/G agarose beads
- Antibody against ubiquitin for Western blotting

Procedure:

- Transfect cells with necessary plasmids if required.
- Treat cells with **CC-885** for a specified time.
- Add MG132 (e.g., 10 μ M) for the last 4 hours of treatment to allow ubiquitinated proteins to accumulate.[5]
- Lyse the cells in a buffer containing deubiquitinase inhibitors.
- Perform immunoprecipitation of the target protein (GSPT1) as described in the Co-IP protocol.

- Analyze the immunoprecipitates by Western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands in the **CC-885**-treated sample indicates polyubiquitination of the target protein.[\[5\]](#)

GSPT1 Degradation Reporter Assay (HiBiT Lytic Bioluminescence Assay)

This assay provides a quantitative measure of GSPT1 degradation in live cells.

Materials:

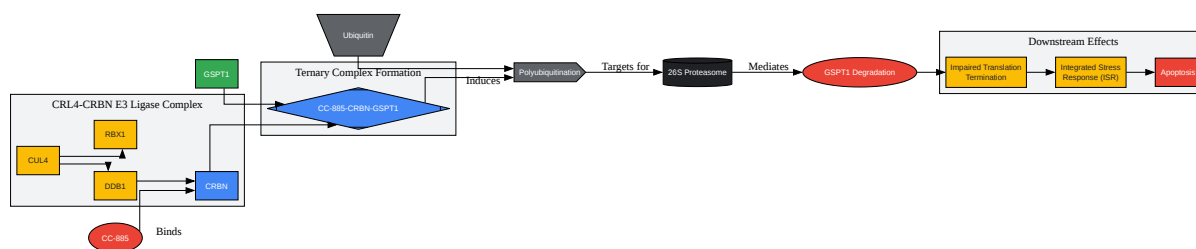
- HEK293T cells
- Plasmid encoding GSPT1 fused with a HiBiT tag
- **CC-885**
- Nano-Glo® HiBiT Lytic Detection System (Promega)
- Luminometer

Procedure:

- Transfect HEK293T cells with the HiBiT-GSPT1 plasmid.
- Seed the transfected cells into a 96-well plate.
- Treat the cells with a serial dilution of **CC-885** or vehicle for a defined period (e.g., 6 hours).[\[14\]](#)
- Lyse the cells and measure the luminescence according to the manufacturer's protocol for the Nano-Glo® HiBiT Lytic Detection System. The luminescence signal is proportional to the amount of HiBiT-tagged GSPT1 remaining in the cells.
- Plot the vehicle-normalized luminescence against the concentration of **CC-885** to generate a dose-response curve and determine the DC50 value.[\[14\]](#)

Visualizations

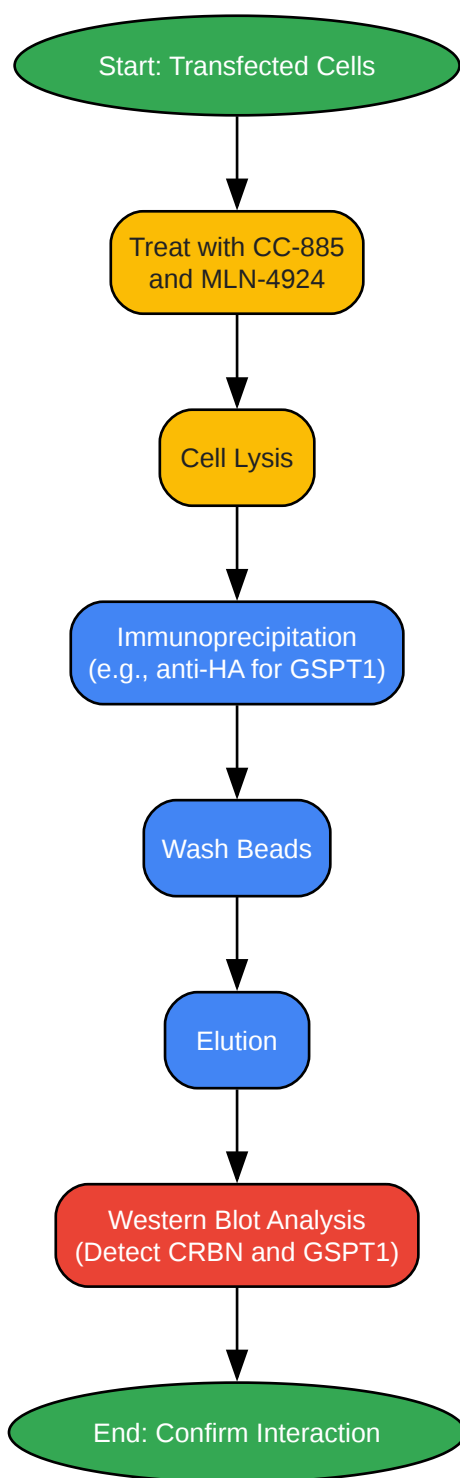
Signaling Pathway of CC-885 Action



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Caption: Mechanism of **CC-885**-induced GSPT1 degradation and downstream signaling.

Experimental Workflow for Co-Immunoprecipitation



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